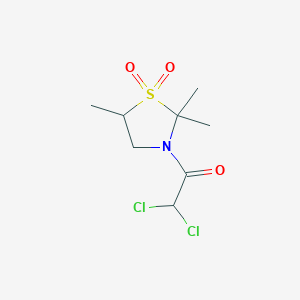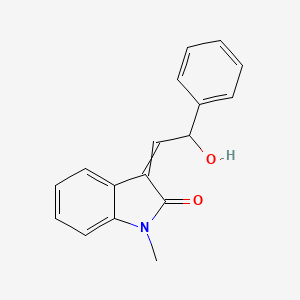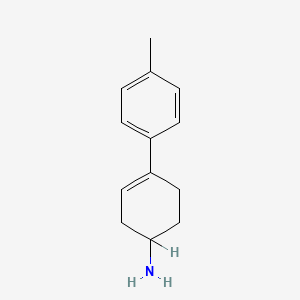![molecular formula C11H6Cl2N4 B14509672 3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 63110-87-2](/img/structure/B14509672.png)
3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichlorobenzyl chloride with 3-amino-1,2,4-triazole under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Aplicaciones Científicas De Investigación
3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and for its anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation . Additionally, it may interact with DNA and RNA, affecting cellular processes and leading to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Thiazolo[3,2-a]pyrimidine: Exhibits antimicrobial and anti-inflammatory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor in cancer treatment.
Uniqueness
3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorophenyl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
63110-87-2 |
|---|---|
Fórmula molecular |
C11H6Cl2N4 |
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
3-(2,6-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C11H6Cl2N4/c12-7-3-1-4-8(13)9(7)10-15-16-11-14-5-2-6-17(10)11/h1-6H |
Clave InChI |
ONSJKSDPOARPDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=NN=C3N2C=CC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)

![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)

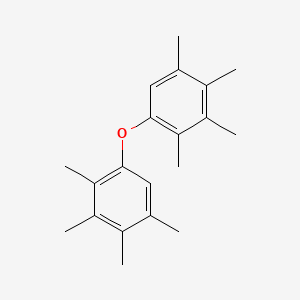

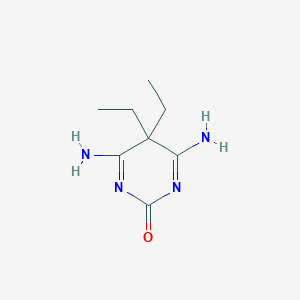

![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)
